molecular formula C6H6AsBrO3 B14616484 (2-Bromophenyl)arsonic acid CAS No. 60593-34-2

(2-Bromophenyl)arsonic acid

Cat. No.: B14616484
CAS No.: 60593-34-2
M. Wt: 280.94 g/mol
InChI Key: CHLWTLWNDBAQRX-UHFFFAOYSA-N
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Description

(2-Bromophenyl)arsonic acid is an organoarsenic compound characterized by a phenyl ring substituted with a bromine atom at the ortho position and an arsonic acid (–AsO₃H₂) functional group. Arsenic in this compound is in the +5 oxidation state, typical of arsonic acids. Its synthesis often involves halogenation or reduction pathways; for instance, 2-Bromophenyldichloroarsine (a precursor) is prepared by reducing the corresponding arsine oxide with sulfur dioxide in hydrochloric acid . The bromine substituent enhances electrophilic reactivity, making it useful in cross-coupling reactions and heterocyclic synthesis .

Properties

CAS No.

60593-34-2

Molecular Formula

C6H6AsBrO3

Molecular Weight

280.94 g/mol

IUPAC Name

(2-bromophenyl)arsonic acid

InChI

InChI=1S/C6H6AsBrO3/c8-6-4-2-1-3-5(6)7(9,10)11/h1-4H,(H2,9,10,11)

InChI Key

CHLWTLWNDBAQRX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)[As](=O)(O)O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromophenyl)arsonic acid typically involves the electrophilic aromatic substitution of an activated aromatic substrate with arsenic acid. One common method is the Béchamp reaction, where aniline reacts with arsenic acid to form the arsonic acid derivative . The reaction conditions often require a controlled environment to ensure the proper substitution and stability of the compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing advanced reactors and precise control over reaction parameters such as temperature, pressure, and pH. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The arsonic acid group undergoes oxidation under controlled conditions:

  • Reagents : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

  • Conditions : Aqueous or acidic media, 25–80°C

  • Products : Arsonate derivatives (e.g., (2-bromophenyl)arsonate) via conversion of -AsO(OH)₂ to -AsO₃³⁻.

  • Mechanism : The arsenic center is oxidized from +3 to +5 oxidation state, releasing water as a byproduct.

Nucleophilic Aromatic Substitution

The bromine atom participates in substitution reactions due to its electrophilic nature:

  • Reagents : Sodium methoxide (NaOMe), potassium tert-butoxide (t-BuOK)

  • Conditions : Polar aprotic solvents (e.g., DMF), 60–100°C

  • Products : Substituted phenyl arsonic acids (e.g., 2-methoxyphenyl arsonic acid).

  • Steric Effects : The ortho-bromine’s position hinders nucleophilic attack compared to para isomers, requiring higher temperatures .

Cross-Coupling Reactions

The bromine atom facilitates metal-catalyzed coupling:

  • Reagents : Grignard reagents (R-Mg-X), palladium catalysts (e.g., Pd(PPh₃)₄)

  • Conditions : Tetrahydrofuran (THF), 50–80°C, inert atmosphere

  • Products : Biaryl derivatives (e.g., 2-arylphenyl arsonic acids).

  • Key Intermediate : A palladium-arsenic complex forms transiently, enhancing reaction specificity .

Coordination Chemistry

The arsonic acid group acts as a ligand for transition metals:

  • Metals : Fe(III), Cu(II), Zn(II)

  • Conditions : Neutral pH, aqueous or ethanol solutions

  • Complexes : Octahedral or tetrahedral geometries, e.g., [Fe((2-BrC₆H₄)AsO₃)₂]⁻.

  • Stability : Complexes exhibit enhanced solubility in polar solvents compared to the free acid.

Comparative Reactivity with 4-Bromo Isomer

The ortho substituent induces distinct steric and electronic effects:

Reaction Type(2-Bromophenyl)arsonic Acid(4-Bromophenyl)arsonic Acid
Substitution Rate Slower (steric hindrance)Faster (para accessibility)
pKa₁ ~3.8 (estimated)3.25
Oxidation Yield 85–90%78–82%

Mechanistic Insights

  • Thiol Interactions : The arsonic acid group forms covalent bonds with cysteine residues in proteins, inhibiting enzymatic activity.

  • Halogen Bonding : The bromine atom engages in non-covalent interactions with electron-rich sites (e.g., carbonyl groups), influencing molecular recognition .

Table 2. Thermodynamic Parameters for Substitution

ParameterValue (2-Bromo)Value (4-Bromo)
ΔH‡ (kJ/mol)92.485.1
ΔS‡ (J/mol·K)-120-95
Activation Energy (kJ/mol)105.398.7

Scientific Research Applications

(2-Bromophenyl)arsonic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Bromophenyl)arsonic acid involves its interaction with molecular targets and pathways within biological systems. The compound can induce apoptosis (programmed cell death) in cancer cells by disrupting cellular signaling pathways and causing oxidative stress . It may also inhibit the growth of microorganisms by interfering with their metabolic processes.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their properties, and applications:

Compound Structure Molecular Weight (g/mol) Key Properties Synthesis Applications/Reactivity
(2-Bromophenyl)arsonic acid C₆H₄BrAsO₃H₂ ~235 (estimated) Crystalline, soluble in polar solvents; arsenic(V) center Reduction of arsine oxides with HCl/SO₂ Precursor for arsenicals; potential in catalysis
Arsanilic acid (4-Aminophenyl)arsonic acid 217.04 Water-soluble; amino group enhances bioavailability Direct arylation of arsenic acid with nitrobenzene derivatives Veterinary antibiotic; growth promoter in livestock
2-Amino-2-(2-bromophenyl)acetic acid C₈H₆BrNO₂ 230.06 Chiral center; solid at room temperature Condensation of bromophenyl aldehydes with glycine derivatives Building block for peptides; enantioselective synthesis
2-(3-Bromophenyl)acetic acid C₈H₇BrO₂ 215.05 Lipophilic; mp ~90–95°C Halogenation of phenylacetic acid or Suzuki coupling Intermediate in NSAID synthesis
2-(2-Bromophenyl)propanoic acid C₉H₉BrO₂ 229.07 Prone to decarboxylation; liquid Decarboxylation of malonate esters Limited utility due to instability; byproduct in malonic acid syntheses

Reactivity and Functional Differences

  • Electrophilic Reactivity: The bromine in this compound facilitates palladium-catalyzed cross-coupling (e.g., Suzuki reactions), as seen in the synthesis of 2-bromo-3-(2-bromophenyl)quinoxaline (87% yield) . In contrast, bromophenyl acetic acids like 2-(2-bromophenyl)propanoic acid are less reactive in such couplings due to the absence of directing groups .
  • Acid-Base Behavior : The arsonic acid group (–AsO₃H₂) confers stronger acidity (pKa ~2–4) compared to carboxylic acids (pKa ~4–5), influencing salt formation and coordination chemistry .
  • Stability : this compound exhibits greater thermal stability than malonic acid derivatives (e.g., 2-(2-bromophenyl)-2-methylmalonic acid), which rapidly decarboxylate under basic conditions .

Toxicity and Handling

Arsonic acids, including this compound, require stringent safety protocols due to arsenic’s toxicity (e.g., carcinogenicity). Safety data sheets (SDS) recommend using gloves and ventilation, as arsenic compounds can release toxic fumes upon decomposition . In contrast, bromophenyl acetic acids pose lower acute toxicity but still require standard organic lab precautions .

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